REACTION_CXSMILES
|
C([N:9]1[CH2:22][C:21](=[O:23])[N:12]2[CH2:13][CH2:14][C:15]3[C:20]([CH:11]2[CH2:10]1)=[CH:19][CH:18]=[CH:17][CH:16]=3)(=O)C1C=CC=CC=1.S([O-])(O)(=O)=O.[K+]>>[O:23]=[C:21]1[N:12]2[CH2:13][CH2:14][C:15]3[C:20]([CH:11]2[CH2:10][NH:9][CH2:22]1)=[CH:19][CH:18]=[CH:17][CH:16]=3 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC2N(CCC3=CC=CC=C23)C(C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution is subsequently extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CNCC2N1CCC1=CC=CC=C21
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:9]1[CH2:22][C:21](=[O:23])[N:12]2[CH2:13][CH2:14][C:15]3[C:20]([CH:11]2[CH2:10]1)=[CH:19][CH:18]=[CH:17][CH:16]=3)(=O)C1C=CC=CC=1.S([O-])(O)(=O)=O.[K+]>>[O:23]=[C:21]1[N:12]2[CH2:13][CH2:14][C:15]3[C:20]([CH:11]2[CH2:10][NH:9][CH2:22]1)=[CH:19][CH:18]=[CH:17][CH:16]=3 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC2N(CCC3=CC=CC=C23)C(C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution is subsequently extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CNCC2N1CCC1=CC=CC=C21
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |